Aluminum, dihydro(2-methyl-1,3-butadienyl)-

Description

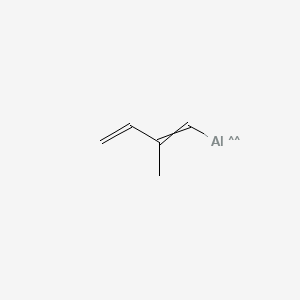

“Aluminum, dihydro(2-methyl-1,3-butadienyl)-” (CAS 24683-32-7) is an organoaluminum compound with the molecular formula C₅H₉Al. Its IUPAC name reflects its structure: a dihydro-substituted aluminum center bonded to a 2-methyl-1,3-butadienyl ligand. This compound is also referred to as isoprenyl aluminum in industrial contexts, highlighting its relationship to isoprene derivatives . Organoaluminum compounds like this are critical in catalysis, polymerization, and organic synthesis due to their Lewis acidity and ability to activate substrates.

The 2-methyl-1,3-butadienyl ligand introduces steric and electronic effects that differentiate it from simpler alkylaluminum compounds. Its conjugated diene system may enhance stability or influence reactivity in comparison to non-conjugated analogs.

Properties

CAS No. |

24683-32-7 |

|---|---|

Molecular Formula |

C5H7Al |

Molecular Weight |

94.09 g/mol |

InChI |

InChI=1S/C5H7.Al/c1-4-5(2)3;/h2,4H,1H2,3H3; |

InChI Key |

KAQCRZGWMBEAEJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C[Al])C=C |

Origin of Product |

United States |

Preparation Methods

Metallation of 2-Methyl-1,3-butadiene Derivatives

Alkyl Sodium Metallation: The olefinic ligand (2-methyl-1,3-butadiene) is metallated using alkyl sodium reagents, such as butyl sodium, amyl sodium, or hexyl sodium. This step converts the olefin into an alkenyl sodium intermediate. The reaction is typically carried out at low temperatures (from about 20°C to +80°C) to maintain control over the metallation process and to accommodate gaseous olefins if necessary.

Use of Alkyl Halides: Alkyl halides (e.g., butyl chloride, amyl chloride, hexyl bromide) are utilized to generate the alkyl sodium species in situ. The choice of alkyl halide influences the reactivity and stability of the metallated intermediate.

Formation of Aluminum Complex

After metallation, the alkenyl sodium intermediate reacts with aluminum sources, often aluminum alkoxides or aluminum halides, to form the aluminum dihydro(2-methyl-1,3-butadienyl) complex. The reaction mixture can include catalyst diluents and additives such as aluminum distearate to influence catalyst properties.

The process can be conducted by first preparing the sodium alkyl and alkoxide species, followed by addition of the olefin and metallation. Excess olefin is removed, and the residue containing the aluminum complex can be used directly without further purification.

Reaction Conditions

Typical reaction times range from 1 to 5 hours depending on temperature and reagent concentrations.

The use of inert solvents such as hexane or other aliphatic hydrocarbons facilitates the separation and purification of the product.

Low temperature conditions are preferred to control the reactivity and to prevent side reactions or decomposition.

Alternative Synthetic Routes

While direct metallation and complexation are common, alternative synthetic routes involving cyclopentadiene derivatives and their substituted analogs have been explored for similar organoaluminum compounds. These involve multi-step organic syntheses such as Horner–Emmons reactions, Skatteboel rearrangements, and Wittig-type annulations to prepare substituted cyclopentadienes or butadienyl ligands, which are then complexed with aluminum.

For example, cyclopentadienes substituted with methyl groups can be synthesized via intramolecular Horner–Emmons reactions or via rearrangements of dibromocyclopropanes, followed by complexation with aluminum reagents.

Data Tables Summarizing Preparation Parameters

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Olefin Metallation Agent | Alkyl sodium (butyl, amyl, hexyl sodium) | Generated in situ from alkyl halides |

| Alkyl Halides Used | Butyl chloride, amyl chloride, hexyl bromide | Influence metallation efficiency |

| Reaction Temperature | 20°C to +80°C | Low temperature favored |

| Reaction Time | 1 to 5 hours | Adequate for complete metallation |

| Solvent | Hexane or other inert aliphatic hydrocarbons | Facilitates product separation |

| Additives | Aluminum distearate (optional) | Modifies catalyst properties |

| Purification | None required after olefin removal | Residue used directly as catalyst |

Research Outcomes and Analysis

The metallation of olefins with alkyl sodium reagents is a well-established method to introduce organometallic functionality suitable for complexation with aluminum. The method allows for control over the ligand environment and can be adapted to various substituted butadienes.

The direct use of the reaction residue as a catalyst or intermediate without further purification indicates a robust and efficient preparation method, minimizing processing steps and potential losses.

Alternative synthetic routes to substituted butadienyl ligands, such as those involving cyclopentadiene derivatives, expand the scope of possible aluminum complexes and allow for fine-tuning of electronic and steric properties of the ligands.

The preparation methods require careful control of reaction conditions, particularly temperature and reagent stoichiometry, to avoid side reactions and ensure high yields of the desired aluminum complex.

Chemical Reactions Analysis

Aluminum, dihydro(2-methyl-1,3-butadienyl)- undergoes various chemical reactions, including:

Oxidation: Reacts with oxygen to form aluminum oxides.

Reduction: Can act as a reducing agent in organic synthesis.

Substitution: Participates in substitution reactions with various organic compounds.

Common reagents used in these reactions include oxygen, water, and various organic substrates. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

Aluminum compounds play a significant role as catalysts and reagents in organic synthesis. The specific compound, Aluminum, dihydro(2-methyl-1,3-butadienyl)-, is particularly noted for its application in the Diels-Alder reaction, a key reaction in organic chemistry used to form six-membered rings.

Diels-Alder Reactions

In studies involving Diels-Alder reactions with 1,3-butadienes, Aluminum, dihydro(2-methyl-1,3-butadienyl)- has been utilized as a promoter. This reaction allows for the construction of complex cyclic structures that are foundational in the synthesis of natural products and pharmaceuticals. The presence of aluminum enhances the reactivity of diene components through coordination, facilitating the cycloaddition process .

Synthesis of Heterocycles

The compound has also been employed in synthesizing heterocyclic compounds. It acts as an effective intermediate in reactions involving diaza-1,3-butadienes, leading to the formation of various nitrogen-containing heterocycles which are vital in medicinal chemistry .

Materials Science

Aluminum-based compounds are widely used in materials science due to their lightweight and strong properties. The specific application of Aluminum, dihydro(2-methyl-1,3-butadienyl)- can be observed in polymerization processes.

Polymerization Initiators

This compound serves as an initiator in the polymerization of butadiene derivatives. The resulting polymers are utilized in various applications including elastomers and plastics which exhibit enhanced mechanical properties and thermal stability .

Composite Materials

In composite materials development, Aluminum, dihydro(2-methyl-1,3-butadienyl)- can be incorporated to improve the interfacial adhesion between polymer matrices and fillers. This leads to composites with superior strength-to-weight ratios suitable for aerospace and automotive applications .

Therapeutic Applications

Emerging research suggests potential therapeutic applications for Aluminum, dihydro(2-methyl-1,3-butadienyl)-.

Anticancer Activity

Recent studies have indicated that certain aluminum complexes exhibit anticancer properties by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways associated with cell growth and survival . Further investigation into this compound could reveal its efficacy as a chemotherapeutic agent.

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its ability to disrupt microbial cell membranes makes it a candidate for developing new antimicrobial formulations that can be used in healthcare settings to combat resistant strains of bacteria .

Mechanism of Action

The mechanism by which Aluminum, dihydro(2-methyl-1,3-butadienyl)- exerts its effects involves its ability to donate electrons and participate in various chemical reactions. It targets molecular pathways that involve electron transfer, making it a valuable reagent in synthetic chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Aluminum Alkyls vs. Aluminum Dienyls

- Trimethylaluminum (Al(CH₃)₃) : A simpler alkylaluminum compound with high reactivity as a Lewis acid. Unlike “Aluminum, dihydro(2-methyl-1,3-butadienyl)-”, it lacks conjugated π-systems, leading to faster hydrolysis and lower thermal stability .

- Aluminum, dihydro(1,3-butadienyl)-: A non-methylated analog.

Organometallic Dienes

- These compounds hydrolyze via A-1 mechanisms, where solvent polarity strongly influences reaction rates. In contrast, aluminum dienyls may exhibit solvent-independent reactivity due to their covalent metal-ligand bonds .

Physicochemical Properties

Reactivity and Mechanisms

- Hydrolysis: Unlike 2-methyl-1,3-dioxolane derivatives, which undergo acid-catalyzed hydrolysis (A-1) or nucleophilic substitution (A-Se2) depending on substituents, organoaluminum compounds typically react violently with water, releasing hydrocarbons and aluminum hydroxides. The 2-methyl group in “Aluminum, dihydro(2-methyl-1,3-butadienyl)-” may slow hydrolysis slightly due to steric shielding .

- Coordination Chemistry : The conjugated dienyl ligand could enable π-backbonding with transition metals, a feature absent in alkylaluminum compounds. This property is valuable in Ziegler-Natta catalysis .

Research Findings and Gaps

- Catalytic Applications: Limited data exist on the catalytic performance of “Aluminum, dihydro(2-methyl-1,3-butadienyl)-” compared to trimethylaluminum or triethylaluminum. Studies suggest its conjugated ligand may enhance stability in olefin polymerization, but experimental validation is sparse .

- Thermal Stability: No direct thermogravimetric analysis (TGA) data were found. Analogous dienylaluminum compounds decompose at lower temperatures than alkylaluminums, releasing alkenes .

Q & A

Q. What are the established methods for synthesizing Aluminum, dihydro(2-methyl-1,3-butadienyl)-, and how can purity be optimized?

Methodological Answer : Organoaluminum compounds are typically synthesized via alkylation or transmetallation reactions. For example, Grignard reagents (e.g., MgR-X) reacting with aluminum halides (AlX₃) under inert conditions are a common route . To optimize purity:

Q. Which spectroscopic and analytical techniques are most effective for characterizing its structure and stability?

Methodological Answer :

- X-ray crystallography : Resolves 3D molecular geometry and bonding patterns.

- FTIR spectroscopy : Identifies Al-C and C-H vibrational modes.

- Thermogravimetric analysis (TGA) : Assesses thermal stability under controlled atmospheres.

- Dynamic light scattering (DLS) : Monitors aggregation behavior in solution.

Cross-validate results with DFT calculations to correlate experimental and theoretical spectra .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of Aluminum, dihydro(2-methyl-1,3-butadienyl)- in catalytic applications?

Methodological Answer :

- Use density functional theory (DFT) to model electronic structure, focusing on Al center electrophilicity and ligand effects.

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic attack sites.

- Simulate reaction pathways (e.g., insertion into C-X bonds) using software like Gaussian or COMSOL Multiphysics with AI-driven parameter optimization .

- Validate with kinetic isotope effects (KIE) experiments to confirm mechanistic predictions .

Q. What experimental designs are suitable for resolving contradictions in reported catalytic efficiencies of this compound?

Methodological Answer :

- Factorial design : Systematically vary parameters (e.g., temperature, solvent polarity, ligand ratio) to identify interactions affecting catalytic outcomes .

- Control for confounding variables : Use inert atmosphere gloveboxes to prevent oxidation, and standardize substrate purity.

- In situ monitoring : Apply operando spectroscopy (e.g., Raman or UV-Vis) to track real-time reaction dynamics.

- Compare results against theoretical frameworks (e.g., Tolman’s electronic parameters for ligand effects) to contextualize discrepancies .

Q. How can researchers design experiments to study its interaction with biological macromolecules for potential therapeutic applications?

Methodological Answer :

- Surface plasmon resonance (SPR) : Quantify binding affinities with proteins or DNA.

- Molecular docking simulations : Predict binding sites using AutoDock Vina or similar tools.

- Cytotoxicity assays : Use cell lines (e.g., HEK293) to evaluate biocompatibility.

- Cross-reference with structurally analogous compounds (see Table 1) to infer structure-activity relationships .

Q. Table 1: Structural Analogs of Organoaluminum Compounds

| Compound Name | Key Structural Features | Notable Reactivity |

|---|---|---|

| Trimethylaluminum | Al-C₃ symmetry | Strong Lewis acid, pyrophoric |

| Diethylaluminum chloride | Al-Cl bond, ethyl ligands | Ziegler-Natta catalyst |

| (Analogous compound) | (Al-dihydrobutadienyl group) | (Hypothetical catalytic use) |

| Adapted from comparative analysis frameworks in . |

Methodological Frameworks for Hypothesis Testing

Q. How can a researcher integrate theoretical frameworks (e.g., Lewis acid-base theory) into experimental design for this compound?

Methodological Answer :

- Guiding Principle : Link experiments to Lewis acid-base theory to predict Al center reactivity (e.g., affinity for electron-deficient substrates) .

- Design competitive binding assays : Compare Al complex’s affinity against known Lewis acids (e.g., BF₃) in Friedel-Crafts reactions.

- Use Hammett plots to correlate substituent effects with reaction rates, validating theoretical predictions .

Q. What strategies are recommended for addressing conflicting data on its thermal decomposition pathways?

Methodological Answer :

- Isothermal titration calorimetry (ITC) : Quantify enthalpy changes during decomposition.

- High-pressure DSC : Study stability under extreme conditions.

- Apply multivariate analysis (e.g., PCA) to identify outliers or systemic errors in published datasets .

- Replicate experiments using standardized protocols (e.g., ASTM E2550 for TGA) to ensure comparability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.